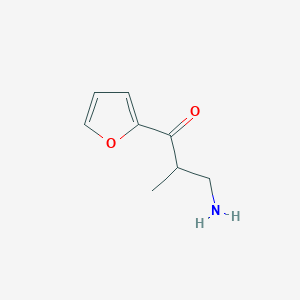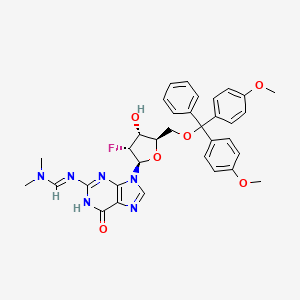
3,4-Bis(aminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(aminomethyl)phenol: is an organic compound characterized by the presence of two aminomethyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(aminomethyl)phenol can be achieved through several methods. One common approach involves the Petasis borono-Mannich reaction, which utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic iron oxide nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-Bis(aminomethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminomethylphenol: Known for its saluretic properties and use in treating hypertension.
4-Aminomethylphenol: Utilized in the synthesis of pharmaceuticals and dyes.
3,5-Bis(aminomethyl)phenol: Another derivative with similar applications in medicinal chemistry and materials science.
Uniqueness: 3,4-Bis(aminomethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3,4-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4-5,9-10H2 |
InChI-Schlüssel |
UEUIVLWXCNBPTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)





![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)


